molecular formula C8H7NO5S B581769 2-Methanesulfonyl-5-nitrobenzaldehyde CAS No. 1423037-20-0

2-Methanesulfonyl-5-nitrobenzaldehyde

Cat. No.: B581769
CAS No.: 1423037-20-0
M. Wt: 229.206
InChI Key: BDHKAEHESAVNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-Methanesulfonyl-5-nitrobenzaldehyde is used in various scientific research applications, including:

Safety and Hazards

The safety data sheet for 2-Methanesulfonyl-5-nitrobenzaldehyde is available from the supplier . It’s important to handle this chemical with care, using protective gloves, eye protection, and face protection. It’s also recommended to avoid release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-5-nitrobenzaldehyde typically involves the nitration of 2-methanesulfonylbenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, Palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-5-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by a catalyst. In oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonylbenzaldehyde
  • 5-Nitrobenzaldehyde
  • 2-Methanesulfonyl-4-nitrobenzaldehyde

Comparison

2-Methanesulfonyl-5-nitrobenzaldehyde is unique due to the presence of both a methanesulfonyl group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and properties compared to similar compounds. For example, 2-Methanesulfonylbenzaldehyde lacks the nitro group, making it less reactive in reduction reactions. Similarly, 5-Nitrobenzaldehyde lacks the methanesulfonyl group, affecting its reactivity in substitution reactions .

Properties

IUPAC Name

2-methylsulfonyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHKAEHESAVNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.